(S)-Norfenfluramine

Übersicht

Beschreibung

(S)-Norfenfluramine (l-norfenfluramine) is the levorotatory enantiomer of norfenfluramine, the primary active metabolite of the anorectic and anticonvulsant drug fenfluramine. Fenfluramine, a racemic mixture of d- and l-isomers, is metabolized via N-dealkylation to norfenfluramine, which retains significant pharmacological activity . Unlike its dextrorotatory counterpart (d-norfenfluramine), this compound demonstrates a favorable safety profile, with reduced affinity for 5-HT2B receptors linked to valvular heart disease (VHD) .

Biologische Aktivität

(S)-Norfenfluramine, a metabolite of fenfluramine, has garnered attention due to its potential therapeutic applications, particularly in the treatment of epilepsy. This article explores its biological activity, focusing on its pharmacological mechanisms, efficacy in seizure models, and comparative studies with its enantiomers.

Overview of this compound

This compound is an active metabolite of fenfluramine, which was previously used as an appetite suppressant but has since been repurposed for treating seizures associated with Dravet syndrome and Lennox-Gastaut syndrome. Its mechanism of action primarily involves modulation of serotonin (5-HT) receptors.

This compound interacts with various serotonin receptor subtypes, demonstrating different agonist and antagonist activities. Key findings include:

- 5-HT Receptor Interaction :

These interactions suggest that this compound may exert its effects through complex serotonergic pathways, contributing to its antiseizure properties.

Efficacy in Seizure Models

Recent studies have evaluated the efficacy of this compound in various preclinical seizure models. The following table summarizes key findings from these studies:

In the DBA/2 mouse model, this compound exhibited significant potency, being approximately nine times more effective than its counterpart fenfluramine. The effective dose (ED50) was determined to be around , indicating its strong anticonvulsant properties .

Comparative Studies with Enantiomers

Research has also focused on comparing the biological activity of this compound with its enantiomeric forms and other related compounds. Notably:

- Antiseizure Activity : Studies have shown that both enantiomers of norfenfluramine display significant antiseizure activity, with this compound being more potent than the racemic mixture or other enantiomers .

- Pharmacokinetics : The brain-to-plasma concentration ratio for norfenfluramine is approximately , indicating efficient penetration into the central nervous system, which is critical for its therapeutic effects .

Case Studies and Clinical Implications

Clinical implications of this compound's activity are particularly relevant in treating severe forms of epilepsy like Dravet syndrome. The FDA's approval of fenfluramine for this condition underscores the importance of understanding its metabolites:

- Efficacy in Patients : Clinical data suggest that patients treated with fenfluramine show significant reductions in seizure frequency, attributed largely to the effects of norfenfluramine .

- Safety Profile : While fenfluramine has been associated with cardiovascular risks, the enantiomeric forms may present a safer profile due to their distinct pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Antiepileptic Activity

Overview : (S)-Norfenfluramine has been studied for its efficacy in treating seizures, particularly in conditions like Dravet syndrome (DS), a severe form of epilepsy.

Key Findings :

- A study demonstrated that both enantiomers of norfenfluramine exhibit significant antiepileptic effects. Specifically, (+)-norfenfluramine and (-)-norfenfluramine were evaluated using a zebrafish model of DS, showing promising results in reducing seizure frequency .

- In preclinical models, the potency of norfenfluramine was found to be significantly higher than that of fenfluramine. For instance, norfenfluramine was reported to be 10 to 13 times more potent than fenfluramine in protecting against audiogenic seizures .

Data Table :

| Compound | EC50 (ng/mL) | Potency Relative to Fenfluramine |

|---|---|---|

| Norfenfluramine | 81 | 10x |

| This compound | 101 | 13x |

| Fenfluramine | 1340 | 1x |

Cardiovascular Safety Profile

Safety Considerations : While fenfluramine has been associated with cardiovascular risks, studies suggest that this compound may present a safer profile due to lower toxicity levels compared to its racemic counterpart. The l-enantiomer has shown comparable efficacy with reduced side effects .

Clinical Implications :

- The development of this compound as a follow-up compound could provide a safer alternative for patients requiring treatment for epilepsy without the associated cardiovascular risks linked to fenfluramine .

Case Studies

Several clinical trials have highlighted the effectiveness of this compound in real-world settings:

- Dravet Syndrome Treatment : A pivotal trial involving patients with DS demonstrated significant reductions in seizure frequency when treated with fenfluramine, which is metabolized into norfenfluramine. The results support the hypothesis that norfenfluramine contributes substantially to the clinical efficacy observed with fenfluramine .

- Comparative Efficacy Study : In a comparative study assessing various antiepileptic drugs, this compound was included as part of combination therapy regimens that yielded favorable outcomes in seizure management .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of (S)-Norfenfluramine, and how are they experimentally validated?

this compound is a selective 5-HT2B receptor agonist (Ki: 11.2 nM) with secondary activity at 5-HT2A receptors. Its agonism is validated via radioligand binding assays using transfected cell lines expressing human 5-HT2B receptors. Functional activity is confirmed by measuring phosphoinositide hydrolysis (IP1 accumulation) and intracellular Ca2+ flux in HEK293 cells . For neurotransmitter release, in vitro synaptosome models (e.g., rat cortical synaptosomes) quantify [3H]5-HT, [3H]NE, and [3H]DA release, with EC50 values determined via concentration-response curves .

Q. How is this compound metabolized in vivo, and which enzymes are involved?

this compound is a major metabolite of fenfluramine, primarily formed via CYP1A2, CYP2B6, and CYP2D6-mediated N-deethylation. Minor contributions from CYP2C9 and CYP2C19 are noted. Metabolic pathways are identified using liver microsomes or recombinant CYP isoforms, with metabolite profiling via LC-MS/MS. Inactive metabolites result from deamination and oxidation, detected in urine (>90% excretion) and feces (<5%) .

Q. What experimental models are used to study this compound’s neuropharmacological effects?

In vivo microdialysis in rat frontal cortex measures extracellular 5-HT, NE, and DA levels post-administration. Pretreatment with selective reuptake inhibitors (e.g., nisoxetine for NET) isolates transporter-specific effects. Ex vivo brain homogenate analysis quantifies drug and metabolite concentrations, revealing 15–60-fold higher brain-to-plasma ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s neurotoxic mechanisms despite weak dopamine release potency?

Contradictions arise from its potent serotonergic neurotoxicity despite low DA release (EC50 > 300 nM in synaptosomes). Advanced approaches include:

- In vitro models : Differentiated SH-SY5Y cells or primary neuronal cultures treated with this compound and NE/DA receptor antagonists (e.g., prazosin for α1-adrenoceptors).

- Oxidative stress assays : Measurement of lipid peroxidation (MDA levels) and glutathione depletion.

- Transcriptomic profiling : RNA-seq to identify NE/5-HT-mediated apoptotic pathways .

Q. What methodologies assess this compound’s blood-brain barrier (BBB) permeability and CNS distribution?

- Caco-2 cell assays : Measure apical-to-basolateral flux with/without P-gp inhibitors (e.g., valspodar). High permeability (>10 × 10⁻⁶ cm/s) indicates BBB penetration .

- In vivo imaging : PET with [11C]Cimbi-36 quantifies 5-HT2A receptor occupancy in nonhuman primates. Co-administration with this compound reveals dose-dependent receptor binding reduction .

- LC-MS/MS : Quantifies brain-to-plasma ratios in rodents after single-dose administration (e.g., 20 mg/kg PO in mice) .

Q. How do CYP enzyme polymorphisms or inhibitors affect this compound’s pharmacokinetics and toxicity?

- Genotype-phenotype studies : Human hepatocytes with CYP2D6*10 (reduced-function allele) show slower metabolite formation, analyzed via UPLC-QTOF.

- Drug interaction studies : Co-administration with CYP1A2 inhibitors (e.g., fluvoxamine) increases fenfluramine AUC, prolonging this compound exposure. Toxicity is assessed via hERG channel assays (QT prolongation risk) .

Q. What experimental designs isolate this compound’s vasoconstrictive effects from proliferative actions in pulmonary hypertension?

- Isolated pulmonary artery rings : Precontracted with U46619, exposed to this compound ± 5-HT2B antagonists (e.g., SB204741). Force transduction quantifies vasoconstriction .

- PAH-PASMC cultures : siRNA knockdown of Tph1 (tryptophan hydroxylase 1) or SERT (serotonin transporter) identifies fenfluramine’s role in de novo serotonin synthesis. Proliferation is measured via BrdU incorporation .

Q. Data Contradiction Analysis

Q. How can conflicting reports on this compound’s half-life across species be reconciled?

Discrepancies arise from species-specific metabolism:

- Rats : Short half-life (2.5 h) due to rapid CYP2D6-mediated clearance.

- Humans : Prolonged half-life (~20 h) from CYP1A2 dominance and tissue accumulation.

- Methodological adjustments : Use physiologically based pharmacokinetic (PBPK) modeling to scale interspecies differences. Validate with cross-species microsomal stability assays .

Q. Why does this compound show higher neurotoxicity than fenfluramine despite similar receptor affinity?

- Metabolite persistence : Norfenfluramine’s brain half-life exceeds 24 h in rats vs. 4 h for fenfluramine.

- Off-target effects : Allosteric modulation of sigma-1 receptors (IC50 determined via [3H]DTG binding) may contribute to mitochondrial dysfunction.

- Combined 5-HT/NE release : Microdialysis in 5-HT transporter (SERT) KO mice isolates NE-mediated toxicity .

Q. Methodological Resources

Vergleich Mit ähnlichen Verbindungen

Fenfluramine and Its Enantiomers

Fenfluramine and its enantiomers (d- and l-fenfluramine) share structural and metabolic similarities with (S)-norfenfluramine but differ in potency, safety, and receptor selectivity:

Key Findings :

- In audiogenic seizure models, this compound is 15× more potent than racemic fenfluramine (ED50: 1.2 vs. 17.7 mg/kg) .

- This compound’s brain EC50 (2,330 ng/g) is 13× lower than l-fenfluramine, indicating superior brain penetration and target engagement .

- Unlike d-norfenfluramine, this compound lacks significant 5-HT2B agonism, minimizing cardiovascular risks .

Dexfenfluramine

Dexfenfluramine (d-fenfluramine), the withdrawn anorectic drug, shares metabolic and receptor-binding properties with this compound but poses higher risks:

- Metabolism: Dexfenfluramine is metabolized to d-norfenfluramine, a potent 5-HT2B agonist implicated in pulmonary hypertension and VHD .

- Safety: Withdrawn in 1997 due to cardiopulmonary toxicity, contrasting with this compound’s cleaner profile .

Benfluorex

Benfluorex, a diabetes drug metabolized to norfenfluramine, was withdrawn in Europe due to VHD risks linked to d-norfenfluramine . This compound’s lack of 5-HT2B activity positions it as a safer alternative.

MDMA and Serotonergic Agents

MDMA (3,4-methylenedioxymethamphetamine) and fenfluramine both induce serotonin release but differ in metabolite activity:

- MDMA’s primary metabolite lacks 5-HT2B agonism, whereas d-norfenfluramine drives fenfluramine’s VHD risk .

- This compound’s receptor selectivity (σ1-R antagonism, 5-HT1/2C modulation) may avoid MDMA-like neurotoxicity .

Pharmacokinetic and Pharmacodynamic Distinctions

Metabolism

- This compound is formed via CYP1A2/2B6-mediated metabolism of l-fenfluramine .

- Plasma exposure of this compound remains stable in hepatic impairment, unlike fenfluramine, which requires dose adjustments in severe cases .

Receptor Interactions

| Target | This compound | d-Norfenfluramine |

|---|---|---|

| 5-HT2B | Negligible agonism | Potent agonism (VHD risk) |

| σ1-R | Antagonism (antiseizure) | Antagonism |

| 5-HT2C | Moderate agonism | Weak activity |

Research Implications and Clinical Potential

This compound’s stereoselective efficacy and safety, demonstrated in rodent and zebrafish models, support its development as a first-in-class enantiomerically pure antiseizure agent . However, species-specific discrepancies (e.g., reduced efficacy in zebrafish electrophysiological assays ) highlight the need for human trials.

Eigenschaften

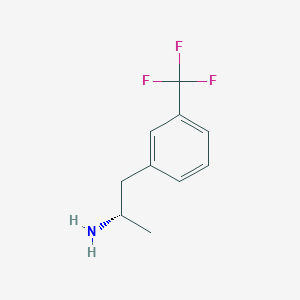

IUPAC Name |

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBHFBKZUPLWBD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19036-73-8 | |

| Record name | (+)-Norfenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19036-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfenfluramine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-α-methyl-m-(trifluoromethyl)phenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENFLURAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLX07A6ZIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.